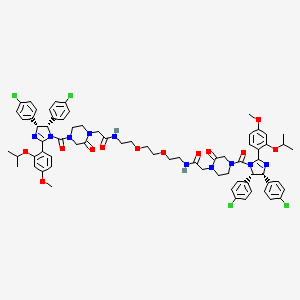

PROTAC MDM2 Degrader-2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[2-[2-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethoxy]ethoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H76Cl4N10O12/c1-43(2)95-57-37-53(91-5)23-25-55(57)67-77-63(45-7-15-49(71)16-8-45)65(47-11-19-51(73)20-12-47)83(67)69(89)81-31-29-79(61(87)41-81)39-59(85)75-27-33-93-35-36-94-34-28-76-60(86)40-80-30-32-82(42-62(80)88)70(90)84-66(48-13-21-52(74)22-14-48)64(46-9-17-50(72)18-10-46)78-68(84)56-26-24-54(92-6)38-58(56)96-44(3)4/h7-26,37-38,43-44,63-66H,27-36,39-42H2,1-6H3,(H,75,85)(H,76,86)/t63-,64-,65+,66+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLSSHVSGKCEKQ-AKOOKZATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCNC(=O)CN4CCN(CC4=O)C(=O)N5[C@H]([C@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H76Cl4N10O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1391.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Targeting MDM2 with PROTAC Technology

An In-Depth Technical Guide on the Mechanism of Action of PROTAC MDM2 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

The Mouse Double Minute 2 (MDM2) homolog is a critical negative regulator of the p53 tumor suppressor. As an E3 ubiquitin ligase, MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation, thereby controlling its cellular levels and activity. In many cancers, MDM2 is overexpressed, leading to excessive p53 suppression and promoting uncontrolled cell proliferation. While small-molecule inhibitors have been developed to disrupt the MDM2-p53 interaction, they often suffer from a feedback loop where stabilized p53 upregulates MDM2 transcription, limiting their efficacy.

Proteolysis-targeting chimera (PROTAC) technology offers an alternative and potentially superior strategy. PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting it. This guide focuses on the mechanism of This compound (CAS 2249944-99-6), a specific type of PROTAC known as a "homo-PROTAC." Unlike conventional PROTACs that recruit a separate E3 ligase (like Cereblon or VHL) to the target protein, this compound is a symmetrical molecule where both ends bind to MDM2. This unique structure induces the dimerization and subsequent self-ubiquitination and degradation of MDM2.[1] By eliminating the MDM2 protein entirely, this approach effectively breaks the negative feedback loop, leading to a robust and sustained activation of p53.[1][2]

Core Mechanism of Action: The Homo-PROTAC Approach

The mechanism of this compound deviates from the classic ternary complex model (Target-PROTAC-E3 Ligase) and relies on the inherent E3 ligase functionality of MDM2 itself.

-

Dimerization: this compound is composed of two MDM2-binding ligands connected by a chemical linker.[1] Upon entering the cell, this bifunctional molecule simultaneously binds to the p53-binding pockets of two separate MDM2 molecules, forcing them into close proximity and inducing dimerization.

-

Self-Ubiquitination (Auto-ubiquitination): The forced dimerization orients the two MDM2 proteins in such a way that one molecule's RING finger domain (the catalytic component of the E3 ligase) can ubiquitinate the other molecule. This process of self-ubiquitination tags the MDM2 protein for destruction.[1]

-

Proteasomal Degradation: The poly-ubiquitinated MDM2 dimer is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation, and is subsequently destroyed.

-

Downstream Effects: The degradation and clearance of MDM2 protein prevent the ubiquitination of p53. This leads to the stabilization and accumulation of active p53.[1] Elevated p53 levels can then transcriptionally activate its target genes, resulting in critical anti-tumor effects such as cell cycle arrest and apoptosis.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mdm2 targeting via PROteolysis TArgeting Chimeras (PROTAC) is efficient in p53 wildtype, p53-mutated, and abemaciclib-resistant estrogen receptor-positive cell lines and superior to mdm2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

The Advent of PROTAC MDM2 Degrader-2: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. Among the compelling targets is the E3 ubiquitin ligase MDM2, a critical negative regulator of the p53 tumor suppressor. Overexpression of MDM2 is a hallmark of many cancers, leading to the suppression of p53's tumor-suppressing functions. Traditional small molecule inhibitors of the MDM2-p53 interaction have shown promise but can be limited by a feedback loop that upregulates MDM2 expression. PROTAC MDM2 degraders circumvent this by targeting the MDM2 protein for complete removal, thus providing a more sustained reactivation of p53.

This technical guide delves into the discovery and synthesis of PROTAC MDM2 Degrader-2, a representative molecule in this class, and the well-characterized degrader MD-224. It provides a comprehensive overview of the underlying biology, quantitative data, experimental protocols, and the intricate signaling pathways involved.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTAC MDM2 degraders are heterobifunctional molecules composed of three key components: a ligand that binds to MDM2, a ligand that recruits an E3 ubiquitin ligase (often Cereblon or VHL), and a chemical linker that connects the two.[1] This design allows the PROTAC to act as a molecular bridge, bringing MDM2 into close proximity with the recruited E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to MDM2, marking it for degradation by the 26S proteasome.[1]

The degradation of MDM2 leads to the stabilization and accumulation of p53.[2] Activated p53 can then transcriptionally regulate its target genes, leading to downstream effects such as cell cycle arrest, apoptosis, and senescence, ultimately inhibiting tumor growth.[3][4]

Figure 1: Signaling pathway of this compound.

Quantitative Biological Data

The efficacy of PROTAC MDM2 degraders is quantified through various in vitro assays. Key parameters include the half-maximal inhibitory concentration (IC50) for cell growth, the half-maximal degradation concentration (DC50) for MDM2, and the binding affinity (Ki) to MDM2. The table below summarizes key quantitative data for the well-characterized MDM2 degrader MD-224.

| Compound | Target | Assay | Cell Line | Value | Reference |

| MD-224 | MDM2 Degradation | Cell Growth Inhibition | RS4;11 (human leukemia) | IC50 = 1.5 nM | [5][6] |

| MD-224 | MDM2 Degradation | MDM2 Degradation | Human leukemia cells | DC50 < 1 nM | [5][6] |

| MI-1061 (MDM2 inhibitor component of MD-224) | MDM2 Binding | Biochemical Assay | N/A | Ki = 0.16 nM | [6] |

| This compound (Compound 15b) | MDM2/p53 levels | Western Blot | A549 (human lung carcinoma) | Effective at 0-20 µM | [2] |

Experimental Protocols

This section provides representative protocols for the synthesis and biological evaluation of PROTAC MDM2 degraders.

Synthesis of a PROTAC MDM2 Degrader (General Strategy)

The synthesis of a PROTAC MDM2 degrader involves three main stages: synthesis of the MDM2 inhibitor, synthesis of the E3 ligase ligand with a linker attachment point, and the final coupling of these two components.

Figure 2: General experimental workflow for PROTAC synthesis.

3.1.1. Synthesis of the MDM2 Inhibitor (MI-1061 as an example)

The synthesis of potent MDM2 inhibitors like MI-1061 is a multi-step process. A representative approach is based on the construction of a spiro-oxindole scaffold. While a detailed, step-by-step protocol is beyond the scope of this guide, the general strategy involves the synthesis of a substituted isatin and a subsequent [3+2] cycloaddition reaction to form the core spiro-pyrrolidine ring system. Further modifications are then made to introduce the necessary functional groups for potent MDM2 binding.

3.1.2. Synthesis of the E3 Ligase Ligand (Thalidomide-based)

Thalidomide and its analogs are commonly used as Cereblon (CRBN) E3 ligase ligands. To be incorporated into a PROTAC, the thalidomide molecule needs to be functionalized with a linker attachment point, typically an amine or an alkyne group. This is often achieved by modifying the phthalimide ring.

3.1.3. Linker Synthesis and Coupling

The linker plays a crucial role in the PROTAC's efficacy by controlling the distance and orientation between the MDM2 inhibitor and the E3 ligase ligand. Polyethylene glycol (PEG) chains of varying lengths are commonly used. The final coupling step typically involves an amide bond formation between a carboxylic acid on one component and an amine on the other, or a "click" chemistry reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Biological Evaluation Protocols

3.2.1. Western Blot for MDM2 Degradation and p53 Activation

This protocol is used to qualitatively and quantitatively assess the degradation of MDM2 and the subsequent stabilization of p53 in cells treated with the PROTAC.

-

Cell Culture and Treatment: Plate cancer cells (e.g., RS4;11 or A549) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC MDM2 degrader for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3.2.2. Cell Viability Assay (MTT or CellTiter-Glo)

This assay measures the effect of the PROTAC on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC MDM2 degrader for 72 hours.

-

Assay:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well to measure ATP levels.

-

-

Data Analysis: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader. Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

3.2.3. Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression

This protocol is used to measure the transcriptional activation of p53 target genes.

-

Cell Treatment and RNA Extraction: Treat cells with the PROTAC as described for the Western blot protocol. Extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for p53 target genes (e.g., CDKN1A (p21), BAX, PUMA) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

PROTAC MDM2 degraders represent a promising therapeutic strategy for cancers with wild-type p53. The ability to catalytically degrade MDM2 offers a more sustained and potent activation of the p53 tumor suppressor pathway compared to traditional inhibitors. The continued discovery and optimization of novel MDM2 degraders, with improved pharmacokinetic properties and reduced off-target effects, will be crucial for their successful clinical translation. Further research into the nuances of linker design and the exploration of alternative E3 ligase recruiters will undoubtedly expand the therapeutic potential of this innovative approach to cancer treatment.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Real-Time Polymerase Chain Reaction Quantitation of Relative Expression of Genes Modulated by p53 Using SYBR® Green I | Springer Nature Experiments [experiments.springernature.com]

- 4. Real-time polymerase chain reaction quantitation of relative expression of genes modulated by p53 using SYBR Green I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PROTAC MDM2 Degrader-2

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of PROTAC MDM2 Degrader-2, a novel molecule designed for the targeted degradation of the MDM2 oncoprotein. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound, also identified as compound 15b in patent CN108610333A, is a homo-PROTAC (Proteolysis Targeting Chimera).[1] Unlike conventional PROTACs that recruit an E3 ligase to a target protein, homo-PROTACs utilize the intrinsic E3 ligase activity of the target protein itself to induce its own degradation. In this case, this compound is composed of two MDM2 inhibitor moieties joined by a chemical linker. This design facilitates the dimerization of two MDM2 proteins, leading to their subsequent ubiquitination and proteasomal degradation.

Chemical Structure:

-

MDM2 Ligand (HY-128836): The warhead that binds to the p53-binding pocket of the MDM2 protein.

-

Linker (HY-128833): A chemical scaffold that connects the two MDM2 ligand moieties.

-

CAS Number: 2249944-99-6[1]

Mechanism of Action

This compound functions by inducing the self-degradation of MDM2.[1] The molecule's two MDM2-binding warheads simultaneously engage with two separate MDM2 proteins, forcing them into close proximity. This induced dimerization is thought to trigger the E3 ubiquitin ligase activity inherent to MDM2, leading to the ubiquitination of the adjacent MDM2 molecule. The polyubiquitinated MDM2 is then recognized and degraded by the 26S proteasome.

The degradation of MDM2, a primary negative regulator of the p53 tumor suppressor, results in the stabilization and accumulation of p53.[1] Elevated levels of p53 can then activate downstream pathways leading to cell cycle arrest, apoptosis, and senescence in cancer cells.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Degradation and Protein Modulation

| Cell Line | Concentration Range | Treatment Duration | Effect | Reference |

| A549 | 0-20 µM | 12 hours | Dose-dependent inhibition of MDM2 protein | [1] |

| A549 | 0-20 µM | 12 hours | Dose-dependent increase in p53 protein | [1] |

Table 2: Effects on Apoptosis

| Cell Line | Concentration | Treatment Duration | % Apoptotic Cells | Reference |

| MCF-7nat | 5 µM | 96 hours | ~60% | [2] |

| MCF-7nat | 10 µM | 96 hours | ~70% | [2] |

| MCF-7res | 5 µM | 96 hours | ~60% | [2] |

| MCF-7res | 10 µM | 96 hours | ~70% | [2] |

| T-47D | 5 µM | 96 hours | ~60% | [2] |

| T-47D | 10 µM | 96 hours | ~70% | [2] |

Experimental Protocols

The following are representative experimental protocols for the characterization of MDM2 homo-PROTACs, based on methodologies reported for structurally similar compounds.

Western Blot Analysis for MDM2 Degradation and p53 Upregulation

Objective: To determine the effect of this compound on the protein levels of MDM2 and p53 in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 12 or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Viability Assay (e.g., CCK-8 or MTT)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 or 96 hours).

-

Assay Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.

-

Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, and PI is used to distinguish between early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

-

Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Characterization

Caption: Workflow for evaluating this compound.

References

- 1. Homo-PROTAC mediated suicide of MDM2 to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mdm2 targeting via PROteolysis TArgeting Chimeras (PROTAC) is efficient in p53 wildtype, p53-mutated, and abemaciclib-resistant estrogen receptor-positive cell lines and superior to mdm2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PROTAC MDM2 Degrader-2 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins via the ubiquitin-proteasome system. This technical guide provides an in-depth analysis of PROTAC MDM2 Degrader-2, a heterobifunctional molecule engineered to induce the degradation of the E3 ubiquitin ligase MDM2. By degrading MDM2, a primary negative regulator of the tumor suppressor protein p53, this PROTAC effectively stabilizes and activates p53, leading to the induction of apoptosis in cancer cells. This document details the underlying signaling pathways, presents quantitative data from key experiments, and provides comprehensive experimental protocols for the assessment of its apoptotic activity.

Introduction: The MDM2-p53 Axis and PROTAC-Mediated Degradation

The tumor suppressor protein p53 plays a critical role in maintaining cellular homeostasis by orchestrating responses to various cellular stresses, including DNA damage, oncogene activation, and hypoxia.[1] Upon activation, p53 can initiate cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or cancerous cells.[2] The activity and stability of p53 are tightly regulated by the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2).[3][4] In many cancers, MDM2 is overexpressed, leading to the continuous ubiquitination and subsequent proteasomal degradation of p53, effectively disabling this crucial tumor suppression pathway.[5]

PROTACs are innovative chemical entities that hijack the cell's natural protein disposal machinery.[6] These bifunctional molecules consist of a ligand that binds to the protein of interest (in this case, MDM2) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[6] this compound is designed to induce the self-ubiquitination and degradation of MDM2.[5] This degradation of MDM2 disrupts the negative feedback loop on p53, leading to the accumulation and activation of p53, which in turn transcriptionally activates pro-apoptotic genes, ultimately triggering programmed cell death.[6][7]

Signaling Pathway: this compound Induced Apoptosis

The mechanism of action of this compound involves the targeted degradation of MDM2, leading to the activation of the intrinsic apoptotic pathway. The key steps are outlined in the signaling pathway diagram below.

Quantitative Data on Apoptosis Induction

The efficacy of this compound in inducing apoptosis has been quantified in various cancer cell lines. The data presented below summarizes the percentage of apoptotic cells following treatment.

Table 1: Apoptosis Induction by this compound in Breast Cancer Cell Lines [6]

| Cell Line | p53 Status | Treatment Concentration (µM) | Treatment Duration (hours) | Total Apoptotic Cells (%) |

| MCF-7nat | Wild-type | 5 | 96 | ~60 |

| 10 | 24 | <20 | ||

| 10 | 96 | ~70 | ||

| MCF-7res | Wild-type | 5 | 96 | ~60 |

| (Abemaciclib-resistant) | 10 | 24 | <20 | |

| 10 | 96 | ~70 | ||

| T-47D | Mutant | 5 | 96 | ~60 |

| 10 | 24 | <20 | ||

| 10 | 96 | ~70 |

Table 2: Effect of this compound on Protein Levels in A549 Lung Cancer Cells [5]

| Treatment Concentration (µM) | Treatment Duration (hours) | MDM2 Protein Level | p53 Protein Level |

| 0-20 | 12 | Dose-dependent decrease | Dose-dependent increase |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment

-

Cell Lines: MCF-7nat (p53 wild-type), MCF-7res (p53 wild-type, abemaciclib-resistant), T-47D (p53-mutated), and A549 (p53 wild-type) human cancer cell lines.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

PROTAC Treatment: "PROTAC mdm2-degrader-2" (purchased from MedChemExpress, catalog number HY-128841) is dissolved in DMSO to prepare a stock solution.[5][6] For experiments, the stock solution is diluted in culture medium to the final desired concentrations (e.g., 2.5, 5, 10, 20 µM).[6] A vehicle control (DMSO) is run in parallel.

Apoptosis Assay (Annexin V-FITC/DAPI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.[6]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired time periods (e.g., 24 and 96 hours).[6]

-

Cell Harvesting: Collect both adherent and detached cells. Adherent cells are detached using trypsin-EDTA. Pool all cells and centrifuge.[6]

-

Staining:

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 75 µl of Annexin-V-FITC solution containing 5 µl of Annexin-V-FITC in 70 µl of binding buffer.[6]

-

Incubate on ice in the dark for 20 minutes.[6]

-

Centrifuge the cells and resuspend the pellet in 200 µl of binding buffer.[6]

-

Just before analysis, add DAPI to a final concentration of 0.1 µg/ml.[6]

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are considered apoptotic, and DAPI is used to distinguish between early apoptotic (DAPI-negative) and late apoptotic/necrotic (DAPI-positive) cells.

Western Blotting for Protein Expression

This technique is used to determine the levels of MDM2 and p53 proteins.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against MDM2 and p53 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.

-

Cell Lysis: Lyse treated and control cells according to the manufacturer's protocol of a commercial caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

-

Assay Reaction: Add the caspase substrate (e.g., a luminogenic or fluorogenic substrate) to the cell lysates in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for caspase cleavage of the substrate.

-

Detection: Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is directly proportional to the caspase activity.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, including those with mutant p53. Its mechanism of action, centered on the targeted degradation of MDM2 and subsequent activation of the p53 pathway, offers a promising therapeutic strategy. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this and other MDM2-targeting PROTACs. The ability to induce apoptosis even in p53-mutant cells suggests that PROTAC-mediated degradation of MDM2 may have broader applications than traditional MDM2 inhibitors.[6]

References

- 1. This compound, 2249944-99-6 | BroadPharm [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mdm2 targeting via PROteolysis TArgeting Chimeras (PROTAC) is efficient in p53 wildtype, p53-mutated, and abemaciclib-resistant estrogen receptor-positive cell lines and superior to mdm2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ternary Complex of PROTAC MDM2 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ternary complex formed by PROTAC MDM2 Degrader-2, a proteolysis-targeting chimera designed to induce the degradation of the E3 ubiquitin ligase MDM2. This molecule represents a novel therapeutic strategy in oncology by targeting a key negative regulator of the p53 tumor suppressor.

Introduction: Targeting MDM2 with PROTAC Technology

Murine double minute 2 (MDM2) is a pivotal oncogene that functions as the primary negative regulator of the p53 tumor suppressor.[1][2][3] MDM2 is an E3 ubiquitin ligase that targets p53 for ubiquitination and subsequent proteasomal degradation, thereby suppressing its tumor-suppressive functions.[1][3] In many cancers, MDM2 is overexpressed, leading to the inactivation of wild-type p53 and promoting tumor growth.[4][2]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer an innovative approach to target proteins for degradation.[3] A typical PROTAC consists of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]

This compound, also referred to as compound 15b, is a specific type of PROTAC known as a "homo-PROTAC."[1][5] It is composed of two MDM2 inhibitor ligands joined by a linker. This design allows the molecule to simultaneously bind to two MDM2 proteins, inducing their dimerization and subsequent auto-ubiquitination and degradation.[1][4] This "suicide" mechanism leads to the stabilization and upregulation of p53, restoring its tumor-suppressive activity.[1][5]

The Ternary Complex: Mechanism of Action

The ternary complex formed by this compound is unique in that it involves the dimerization of the target protein, which is also an E3 ligase.

Core Mechanism:

-

Binding and Dimerization: this compound, with its two MDM2-binding moieties, bridges two molecules of MDM2.

-

Ternary Complex Formation: This results in the formation of a [MDM2]-[PROTAC]-[MDM2] ternary complex.

-

Auto-ubiquitination: The proximity induced by the PROTAC facilitates the E3 ligase activity of one MDM2 molecule to ubiquitinate the other in an auto-regulatory fashion.

-

Proteasomal Degradation: The poly-ubiquitinated MDM2 is then recognized and degraded by the 26S proteasome.

-

p53 Stabilization: The degradation of MDM2 leads to the accumulation and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells.[1][5]

Below is a Graphviz diagram illustrating the workflow of MDM2 degradation induced by this compound.

Caption: Workflow of MDM2 degradation by this compound.

Quantitative Data

While specific quantitative data for this compound (Compound 15b) is not extensively available in peer-reviewed literature, data from a structurally similar homo-PROTAC targeting MDM2 (compound 11a) provides valuable insights into its potency.

| Parameter | Description | Value (Compound 11a) | Reference |

| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 1.01 µM | [6] |

| Dmax | The maximum percentage of protein degradation achieved. | Not Reported | |

| Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to MDM2. | Not Reported | |

| Cooperativity (α) | A measure of the influence of the first binding event on the second. For a homo-PROTAC, this reflects the propensity for dimerization. | Not Reported |

Signaling Pathway

The degradation of MDM2 by this compound directly impacts the p53 signaling pathway. Under normal conditions, MDM2 keeps p53 levels low. By degrading MDM2, the PROTAC effectively removes the "brakes" on p53, allowing it to accumulate and exert its tumor-suppressive functions.

The following Graphviz diagram illustrates the MDM2-p53 signaling pathway and the intervention by this compound.

Caption: The MDM2-p53 signaling pathway and the point of intervention by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound would be similar to those used for other PROTACs, with specific adaptations for the homo-dimeric nature of the target.

Western Blotting for MDM2 Degradation

This assay is used to quantify the reduction in cellular MDM2 levels following treatment with the PROTAC.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., A549) and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) for a specified time (e.g., 12 hours).[5]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against MDM2 (and p53 to observe its upregulation) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.

-

Data Analysis: Quantify the band intensities to determine the percentage of MDM2 degradation relative to the vehicle control. Plot the data to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay confirms the ability of the PROTAC to induce MDM2 auto-ubiquitination.

Protocol:

-

Reaction Mixture: In a microcentrifuge tube, combine the following components in an appropriate reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.6 mM DTT):

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5c)

-

Ubiquitin (often HA-tagged)

-

Recombinant full-length MDM2

-

This compound at various concentrations

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Western Blotting: Analyze the reaction products by Western blotting using an anti-MDM2 or anti-HA antibody to detect the ladder of poly-ubiquitinated MDM2 species.

Ternary Complex Formation Assays

Biophysical assays are crucial for characterizing the formation and stability of the [MDM2]-[PROTAC]-[MDM2] ternary complex.

Surface Plasmon Resonance (SPR):

-

Immobilization: Immobilize recombinant MDM2 onto a sensor chip.

-

Analyte Injection: Inject a solution containing this compound and a second molecule of MDM2 in solution over the chip surface.

-

Data Acquisition: Measure the binding response in real-time to determine the association (kon) and dissociation (koff) rates.

-

Data Analysis: Calculate the dissociation constant (Kd) for the ternary complex. Cooperativity can be inferred by comparing the binding kinetics in the presence and absence of the second MDM2 molecule.

Isothermal Titration Calorimetry (ITC):

-

Sample Preparation: Place a solution of recombinant MDM2 in the sample cell of the calorimeter. Load a solution of this compound into the injection syringe.

-

Titration: Inject small aliquots of the PROTAC solution into the MDM2 solution and measure the heat changes associated with binding.

-

Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction. To assess ternary complex formation, a more complex experimental setup involving pre-incubation of the PROTAC with MDM2 before titration into another MDM2 solution would be required.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):

-

Reagent Preparation: Use tagged recombinant MDM2 proteins (e.g., His-tagged and GST-tagged). One tag will be captured by donor beads and the other by acceptor beads.

-

Assay Plate Setup: In a microplate, combine the tagged MDM2 proteins, this compound at various concentrations, and the donor and acceptor beads.

-

Incubation: Incubate the plate to allow for ternary complex formation and bead proximity.

-

Signal Detection: Excite the donor beads and measure the luminescent signal from the acceptor beads. A high signal indicates the formation of the ternary complex.

-

Data Analysis: The resulting bell-shaped curve can be used to assess the relative stability and formation of the ternary complex.

The following Graphviz diagram illustrates a generalized experimental workflow for evaluating a PROTAC.

References

An In-depth Technical Guide to PROTAC MDM2 Degrader-2 and E3 Ligase Recruitment

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Proteolysis Targeting Chimeras (PROTACs) that interact with the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase. It focuses on the specific mechanism of PROTAC MDM2 Degrader-2, which induces the self-degradation of MDM2, and also explores the broader strategy of recruiting MDM2 to degrade other proteins of interest. This document details the underlying signaling pathways, presents quantitative data from relevant studies, and provides detailed experimental protocols for key assays used in the research and development of these molecules.

Introduction to MDM2-Targeting PROTACs

The MDM2 protein is a critical negative regulator of the p53 tumor suppressor.[1] By binding to p53, MDM2 inhibits its transcriptional activity and, more importantly, acts as an E3 ubiquitin ligase to tag p53 for proteasomal degradation.[2][3] In many cancers, MDM2 is overexpressed, leading to the suppression of p53 and promoting unchecked cell growth.[1] This makes MDM2 an attractive therapeutic target.

PROTAC technology offers an innovative approach to target proteins like MDM2.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[] This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][]

In the context of MDM2, PROTACs have been developed with two primary strategies:

-

Targeting MDM2 for Degradation : These PROTACs use a ligand for MDM2 and a ligand for a different E3 ligase (such as Cereblon or VHL) to induce MDM2 degradation.[5][6]

-

Recruiting MDM2 as the E3 Ligase : These PROTACs use an MDM2 ligand (like a nutlin derivative) to hijack the cell's endogenous MDM2 to degrade a different oncogenic protein, such as the Androgen Receptor (AR) or BRD4.[7][8][9]

Mechanism of Action: this compound

This compound is a specific type of degrader that induces the self-ubiquitination and subsequent degradation of MDM2 .[10] This molecule is composed of an MDM2-binding ligand and a linker, but instead of recruiting a separate E3 ligase, it is believed to function by inducing the dimerization of two MDM2 molecules. This induced proximity allows the E3 ligase activity of one MDM2 molecule to ubiquitinate the other, marking it for destruction by the proteasome.

The primary downstream effect of MDM2 degradation is the stabilization and upregulation of p53 protein levels.[10] By removing its key negative regulator, p53 can accumulate, activate its target genes, and induce cellular responses such as cell cycle arrest and apoptosis.[1][5]

General Mechanism: Recruiting MDM2 to Degrade a Protein of Interest (POI)

The alternative strategy involves using a PROTAC to recruit MDM2 to a different target protein for degradation.[5] The first all-small-molecule PROTAC ever reported utilized this approach, recruiting MDM2 to degrade the androgen receptor.[9] In this scenario, the PROTAC forms a ternary complex between the POI and MDM2.[] MDM2, acting as the E3 ligase, then ubiquitinates the POI, leading to its proteasomal degradation. This approach can be particularly powerful, as it combines the degradation of an oncogenic POI with the simultaneous stabilization of p53 by the MDM2-binding arm of the PROTAC, potentially leading to a synergistic anti-cancer effect.[8][11]

Quantitative Data

The efficacy of PROTACs is assessed using several quantitative metrics, including binding affinity (Kd) to the target and E3 ligase, and cellular degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ). Below are tables summarizing representative data for MDM2-related PROTACs.

Table 1: Binding Affinities of MDM2 Degraders This table presents thermodynamic data for the binding of MDM2 degraders to the MDM2 RING protein domain, as measured by Isothermal Titration Calorimetry (ITC).

| Compound | Target Domain | Binding Affinity (Kd) | Reference |

| MX69 | MDM2 RING (425-491) | 3.8 µM | [12] |

| MX69-102 | MDM2 RING (425-491) | 0.2 µM | [12] |

Table 2: Cellular Degradation Potency of MDM2-Related PROTACs This table shows the cellular activity of different PROTACs that either degrade or recruit MDM2.

| Compound | Target Protein | E3 Ligase | Potency / Efficacy | Cell Line | Reference |

| This compound | MDM2 | MDM2 (self) | Dose-dependent degradation (0-20 µM) | A549 | [10] |

| A1874 | BRD4 | MDM2 | 98% degradation, nanomolar potency | various | [9] |

| MD-224 | MDM2 | CRBN | Rapid degradation | Leukemia cells | [5] |

Detailed Experimental Protocols

In Vitro MDM2 Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination cascade to measure the E3 ligase activity of MDM2, either in an auto-ubiquitination context or towards a substrate.[2][13]

Objective: To determine if a PROTAC can induce the poly-ubiquitination of MDM2 or a target substrate in a cell-free system.

Materials:

-

Recombinant E1 Activating Enzyme (e.g., UBE1)

-

Recombinant E2 Conjugating Enzyme (e.g., UbcH5b)

-

Recombinant MDM2 (E3 Ligase)

-

Recombinant Substrate (e.g., FLAG-tagged p53 or a second MDM2 molecule)[2]

-

Biotinylated Ubiquitin

-

ATP Solution

-

Ubiquitination Assay Buffer

-

Test Compound (this compound)

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents

-

Antibodies: Anti-FLAG or Anti-MDM2, and Streptavidin-HRP (to detect biotin-ubiquitin)

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding Assay Buffer, ATP, Biotin-Ubiquitin, E1, and E2 enzymes.

-

Add E3 and Substrate: Add the recombinant MDM2 E3 ligase and the substrate protein to the mixture.

-

Initiate Reaction: Add the test PROTAC at various concentrations. For negative controls, use a vehicle (e.g., DMSO).

-

Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for ubiquitination to occur.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Western Blot Analysis:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with Streptavidin-HRP to detect poly-ubiquitin chains, which appear as a high-molecular-weight smear.

-

Alternatively, immunoprecipitate the substrate protein first, then blot against ubiquitin.[12][14]

-

Cellular MDM2 Degradation Assay

This is the standard method to confirm that a PROTAC induces degradation of its target in a cellular context.

Objective: To measure the decrease in intracellular MDM2 protein levels following treatment with this compound.

Materials:

-

Cancer cell line (e.g., A549)[10]

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE and Western blot reagents

-

Primary antibodies: anti-MDM2, anti-p53, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Methodology:

-

Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-20 µM) for a specified time (e.g., 12 or 24 hours).[10] Include a DMSO-only control.

-

Cell Lysis: Wash the cells with PBS and lyse them using ice-cold lysis buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Western Blot:

-

Normalize protein amounts for all samples and prepare them with SDS loading buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against MDM2, p53, and β-actin.

-

Wash and incubate with appropriate HRP-conjugated secondary antibodies.

-

-

Data Analysis: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity and normalize the MDM2 and p53 levels to the loading control. Plot the normalized protein level against the PROTAC concentration to determine the DC₅₀.

Ternary Complex Formation Assay (AlphaScreen)

Biophysical assays are crucial to confirm that a PROTAC facilitates the formation of a ternary complex.[15] AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures molecular proximity.[16]

Objective: To detect and quantify the formation of the MDM2-PROTAC-MDM2 or POI-PROTAC-MDM2 ternary complex.

Principle: The assay uses two types of beads: Donor beads and Acceptor beads. When a laser excites a Donor bead, it releases singlet oxygen. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which emits light. This signal is only generated when the two beads are brought together by a molecular bridge—in this case, the ternary complex.

Materials:

-

Tagged Proteins: e.g., GST-tagged MDM2 and FLAG-tagged POI (or a second, differently tagged MDM2).

-

AlphaScreen Donor Beads (e.g., Streptavidin-coated, if using a biotinylated protein, or anti-tag).

-

AlphaLISA Acceptor Beads (e.g., anti-GST or anti-FLAG).[17]

-

Test PROTAC

-

Assay Buffer

-

384-well microplate

-

AlphaScreen-capable plate reader

Methodology:

-

Reagent Preparation: Prepare solutions of the tagged proteins, PROTAC, and beads in assay buffer.

-

Assay Plate Setup: Add the tagged proteins and varying concentrations of the PROTAC to the wells of a 384-well plate.

-

Incubation: Incubate the plate to allow for complex formation.

-

Bead Addition: Add the Donor and Acceptor beads to the wells. Incubate in the dark to allow bead-protein binding.

-

Signal Reading: Read the plate on an AlphaScreen reader.

-

Data Analysis: Plot the AlphaScreen signal against the PROTAC concentration. A successful ternary complex formation will typically produce a bell-shaped curve, known as the "hook effect".[15][18] The peak of the curve represents the optimal concentration for complex formation, while at very high concentrations, binary complexes dominate, reducing the signal.[18]

Conclusion

PROTACs targeting MDM2 represent a versatile and powerful strategy in oncology drug discovery. Molecules like this compound, which induce self-degradation, offer a direct path to reactivating the p53 tumor suppressor pathway. Concurrently, using MDM2 as a recruited E3 ligase provides a dual-action approach, eliminating an oncogenic driver while simultaneously stabilizing p53. The experimental protocols detailed in this guide—from in vitro ubiquitination assays to cellular degradation and biophysical complex formation studies—form the essential toolkit for the validation and optimization of this promising class of therapeutics. Continued research into the structural and kinetic properties of the ternary complexes formed by these molecules will be critical for developing next-generation degraders with enhanced potency and selectivity.[]

References

- 1. What are MDM2 degraders and how do they work? [synapse.patsnap.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 5. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]

- 8. scispace.com [scispace.com]

- 9. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. [PDF] MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. | Semantic Scholar [semanticscholar.org]

- 12. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MDM2 Promotes Ubiquitination and Degradation of MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Ternary complex formation - Profacgen [profacgen.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. youtube.com [youtube.com]

Downstream Effects of MDM2 Degradation by PROTAC MDM2 Degrader-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream cellular effects following the degradation of the E3 ubiquitin ligase MDM2 by the Proteolysis Targeting Chimera (PROTAC), PROTAC MDM2 Degrader-2. This document details the mechanism of action, subsequent signaling cascades, and key experimental protocols for evaluating the efficacy of this targeted protein degradation approach.

Introduction to MDM2 and PROTAC Technology

Murine double minute 2 (MDM2) is a critical negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. This inactivation of p53 allows cancer cells to evade apoptosis and continue to proliferate uncontrollably.

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system. They consist of two active domains connected by a linker: one end binds to the target protein (in this case, MDM2), and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound is a specific PROTAC designed to induce the degradation of MDM2. By eliminating MDM2, this degrader aims to stabilize and activate p53, thereby restoring its tumor-suppressive functions.

Mechanism of Action and Downstream Signaling

The primary mechanism of this compound involves the formation of a ternary complex between MDM2, the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to MDM2, leading to its degradation. The subsequent downstream effects are primarily mediated by the stabilization and activation of p53.

In Vitro Characterization of PROTAC MDM2 Degrader-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of PROTAC MDM2 Degrader-2, a proteolysis-targeting chimera designed to induce the degradation of the MDM2 oncoprotein. This document outlines the core principles of its mechanism of action, detailed experimental protocols for its characterization, and a summary of its known in vitro activities.

Introduction to this compound

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to selectively eliminate MDM2. It consists of a ligand that binds to the MDM2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing MDM2 into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome. As MDM2 is a key negative regulator of the p53 tumor suppressor, its degradation leads to the stabilization and upregulation of p53, thereby promoting anti-tumor activities such as cell cycle arrest and apoptosis.[1][2]

Mechanism of Action

The mechanism of action for a PROTAC, such as MDM2 Degrader-2, involves the formation of a ternary complex between the target protein (MDM2), the PROTAC molecule itself, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination of MDM2 signals its recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple MDM2 proteins.

In Vitro Characterization Data

This compound has been shown to effectively reduce MDM2 protein levels in a dose-dependent manner in A549 cells.[1][3] Concurrently, the degradation of MDM2 leads to an increase in the protein levels of its substrate, p53.[1][3]

| Cell Line | Treatment Time | Concentration (µM) | MDM2 Protein Level | p53 Protein Level |

| A549 | 12 hours | 5 | Decreased | Increased |

| A549 | 12 hours | 20 | Further Decreased | Further Increased |

Table 1: In Vitro Activity of this compound in A549 Cells. [1][3]

Note: Specific DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) values for this compound are not publicly available. The data presented is qualitative based on available information.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize this compound.

Cell Culture and Treatment

-

Cell Line: A549 (human lung carcinoma) or other cancer cell lines with wild-type p53.

-

Culture Medium: F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for the desired time (e.g., 12, 24, 48 hours). A vehicle control (e.g., DMSO) should be included.

Western Blotting for Protein Degradation

This assay is used to quantify the degradation of MDM2 and the stabilization of p53.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein levels.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of this compound on cancer cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Assay Procedure (MTT):

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Assay Procedure (CellTiter-Glo®):

-

Add CellTiter-Glo® reagent to each well.

-

Mix and incubate at room temperature for 10 minutes.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vitro Ubiquitination Assay

This assay confirms that the degradation of MDM2 is mediated by the ubiquitin-proteasome system.

-

Immunoprecipitation: Treat cells with this compound and a proteasome inhibitor (e.g., MG132). Lyse the cells and immunoprecipitate MDM2 using an anti-MDM2 antibody.

-

Western Blotting: Perform Western blotting on the immunoprecipitated samples using an anti-ubiquitin antibody to detect poly-ubiquitinated MDM2. An increase in the ubiquitin smear upon treatment with the PROTAC indicates enhanced ubiquitination.

MDM2-p53 Signaling Pathway

This compound intervenes in the critical MDM2-p53 signaling pathway. In normal cells, MDM2 keeps p53 levels low.[4] However, in many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and promoting tumor growth.[4] By degrading MDM2, the PROTAC restores p53 function.

Summary and Future Directions

This compound represents a promising therapeutic strategy for cancers with wild-type p53 by targeting MDM2 for degradation. The in vitro characterization assays outlined in this guide are essential for determining its potency, selectivity, and mechanism of action. Further studies should focus on obtaining precise quantitative data, evaluating off-target effects, and assessing its efficacy in various cancer cell lines and in vivo models. The continued development and characterization of MDM2 degraders hold significant potential for advancing cancer therapy.

References

The Role of PROTAC MDM2 Degrader-2 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E3 ubiquitin ligase Mouse Double Minute 2 (MDM2) is a critical negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions and promoting unchecked cell proliferation.[1] While traditional small-molecule inhibitors have been developed to block the MDM2-p53 interaction, they often face limitations such as incomplete pathway inhibition and the potential for drug resistance. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome these challenges by inducing the targeted degradation of proteins. This technical guide provides an in-depth overview of PROTAC MDM2 Degrader-2, a class of molecules designed to specifically eliminate the MDM2 protein, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action: A Dual Approach to Cancer Therapy

PROTAC MDM2 degraders are heterobifunctional molecules composed of three key components: a ligand that binds to the MDM2 protein, a ligand that recruits an E3 ubiquitin ligase (often Cereblon or VHL), and a linker connecting the two.[2] This design enables the PROTAC to act as a bridge, bringing MDM2 into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to MDM2, marking it for degradation by the proteasome.[1]

The degradation of MDM2 has a dual anti-cancer effect. Firstly, it directly eliminates the oncogenic MDM2 protein. Secondly, the removal of MDM2 alleviates its inhibitory effect on p53, leading to the stabilization and activation of this critical tumor suppressor.[1] Activated p53 can then induce cell cycle arrest, DNA repair, and apoptosis in cancer cells.[1] This dual mechanism of action provides a more robust and potentially durable anti-tumor response compared to simple inhibition of the MDM2-p53 interaction.

References

Preliminary Technical Guide: PROTAC MDM2 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of preliminary studies on PROTAC MDM2 Degrader-2, a proteolysis-targeting chimera designed to induce the degradation of the E3 ubiquitin ligase MDM2. By hijacking the cell's own ubiquitin-proteasome system, this hetero-bifunctional molecule not only inhibits the MDM2-p53 interaction but also leads to the selective removal of the MDM2 protein. This dual mechanism of action results in the robust upregulation of the p53 tumor suppressor protein, suggesting its potential as an anti-cancer therapeutic. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key cellular pathways and experimental workflows.

Introduction

Murine double minute 2 (MDM2) is a critical negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53, thereby promoting tumor cell survival and proliferation.[1][2] Traditional therapeutic strategies have focused on small molecule inhibitors that block the MDM2-p53 protein-protein interaction. However, these inhibitors can lead to a compensatory upregulation of MDM2, potentially limiting their long-term efficacy.[3]

Proteolysis-targeting chimeras (PROTACs) offer an alternative and potentially more effective therapeutic modality.[2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation.[4] this compound is a homo-PROTAC, a specialized class of PROTACs that utilizes the target protein itself as the E3 ligase for self-degradation.[5] This molecule is composed of a ligand that binds to MDM2, a linker, and another MDM2-binding ligand, which facilitates the dimerization and subsequent auto-ubiquitination and degradation of MDM2.[5][6] The degradation of MDM2 leads to the stabilization and activation of p53, restoring its tumor-suppressive functions.[1][6]

Mechanism of Action

This compound functions by inducing the self-degradation of MDM2. The molecule's two MDM2-binding moieties bring two MDM2 proteins into close proximity, facilitating a dimerization event that triggers the E3 ligase activity of MDM2 to ubiquitinate itself. This auto-ubiquitination marks the MDM2 protein for recognition and degradation by the 26S proteasome. The resulting decrease in cellular MDM2 levels prevents the degradation of p53, leading to its accumulation and the activation of downstream tumor-suppressive pathways, including cell cycle arrest and apoptosis.

References

- 1. lifesensors.com [lifesensors.com]

- 2. This compound, 2249944-99-6 | BroadPharm [broadpharm.com]

- 3. cenmed.com [cenmed.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. CN108610333A - Induce MDM2 self degradation E3 ubiquitin ligase dimer amide micromoleculars PROTACs - Google Patents [patents.google.com]

- 6. Ubiquitination Assay - Profacgen [profacgen.com]

An In-depth Technical Guide to PROTAC MDM2 Degrader-2

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for PROTAC MDM2 Degrader-2, a proteolysis-targeting chimera designed to induce the degradation of the MDM2 oncoprotein. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Concepts: PROTACs and the MDM2-p53 Axis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC molecule consists of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The MDM2-p53 pathway is a critical regulator of cell cycle progression and apoptosis. MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor by targeting it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound is designed to induce the degradation of MDM2 itself, thereby liberating p53 to carry out its anti-tumor activities.[1]

Physicochemical Properties of this compound

This compound, also identified by its catalog number HY-128841, is comprised of an MDM2 ligand (HY-128836) joined to a linker molecule (HY-128833).[1] The specific chemical structure allows for the calculation of key physicochemical parameters crucial for its development as a potential therapeutic agent.

| Property | Value |

| Molecular Formula | C61H69Cl2N9O11 |

| Molecular Weight | 1215.15 g/mol |

| SMILES | O=C(N1CC(N(CC(NCCOCCOCCNC(CN2C(CN(C(N3--INVALID-LINK----INVALID-LINK--N=C3C6=C(C=C(OC)C=C6)OC(C)C)=O)CC2)=O)=O)=O)CC1)=O)N7--INVALID-LINK----INVALID-LINK--N=C7C%10=C(C=C(OC)C=C%10)OC(C)C |

| CAS Number | 2249944-99-6 |

| Purity | >96% |

| Appearance | Solid |

| Storage | -20°C (1 month), -80°C (6 months, under nitrogen)[1] |

Note: The SMILES string was obtained from MedchemExpress.[2] Molecular formula and weight were calculated based on this structure.

Signaling Pathway and Mechanism of Action

This compound functions by inducing the self-degradation of MDM2. This action removes the primary negative regulator of p53, leading to the accumulation and activation of the p53 tumor suppressor protein. Activated p53 can then initiate downstream signaling cascades that result in cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Western Blot for MDM2 Degradation and p53 Upregulation

This protocol is designed to assess the ability of this compound to induce the degradation of MDM2 and consequently increase the levels of p53 protein in a cellular context.

Materials:

-

A549 cells (or other suitable cell line with wild-type p53)

-

This compound (HY-128841)

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-MDM2, anti-p53, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0-20 µM) or DMSO for a specified time (e.g., 12 hours).[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line (e.g., A549)

-

96-well plates

-

This compound

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a designated period (e.g., 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Immunofluorescence for p53 Upregulation

This method visualizes the increase and nuclear localization of p53 following treatment with the degrader.

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibody: anti-p53

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle.

-

Fixation and Permeabilization: Fix the cells with PFA, then permeabilize with Triton X-100.

-

Blocking: Block non-specific antibody binding with blocking solution.

-

Antibody Staining: Incubate with anti-p53 primary antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize and capture images using a fluorescence microscope.

Conclusion

This compound represents a promising chemical tool for studying the MDM2-p53 signaling axis and for the potential development of novel anti-cancer therapeutics. Its ability to induce the degradation of MDM2 and subsequently activate p53 provides a powerful mechanism to combat cancers that rely on the suppression of this critical tumor suppressor. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the biological activity of this and other similar PROTAC molecules.

References

PROTAC MDM2 Degrader-2: A Technical Guide to Target Selectivity and Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PROTAC MDM2 Degrader-2, a proteolysis-targeting chimera designed to induce the degradation of the E3 ubiquitin ligase MDM2. By hijacking the ubiquitin-proteasome system, this molecule offers a novel therapeutic strategy for cancers where MDM2 is overexpressed, leading to the suppression of the p53 tumor suppressor. This document details the mechanism of action, target selectivity profile, and relevant experimental protocols for the characterization of such degraders. Due to the limited availability of specific quantitative data for this compound (CAS: 2249944-99-6), representative data from other well-characterized MDM2 PROTACs are included to illustrate typical efficacy and selectivity.

Introduction to this compound

This compound is a bifunctional molecule belonging to the class of Proteolysis-Targeting Chimeras (PROTACs). It is designed to specifically target the Mouse double minute 2 homolog (MDM2) protein for degradation.[1][2][3][4] MDM2 is a critical negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and thereby promoting tumor cell survival and proliferation.

This compound is a "homo-PROTAC," meaning it utilizes an MDM2 inhibitor to recruit MDM2 to an E3 ligase complex, ultimately leading to the ubiquitination and subsequent proteasomal degradation of MDM2 itself.[5] This self-degradation of MDM2 results in the stabilization and accumulation of p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis in cancer cells.[4][6]

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 2249944-99-6 |

| Molecular Formula | C₇₀H₇₆Cl₄N₁₀O₁₂ |

| Molecular Weight | 1391.24 g/mol |

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between MDM2 and the E3 ubiquitin ligase, which is then recognized by the cellular degradation machinery.